(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol
Overview
Description
It is a white crystalline powder commonly used in scientific experiments as a reactant, intermediate, or starting material.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluorophenyl)(cyclopropyl)methanol typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with cyclopropylmagnesium bromide in tetrahydrofuran at low temperatures. The reaction mixture is cooled to -70°C, and cyclopropylmagnesium bromide is added. The mixture is then stirred at -70°C for 1 hour, slowly warmed to 25°C, and stirred for an additional hour. The reaction mixture is then treated with saturated ammonium chloride aqueous solution and extracted with ethyl acetate. The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol has several scientific research applications, including:
Chemistry: Used as a reactant or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluorophenyl)(cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s effects are likely mediated through its interactions with enzymes, receptors, or other biomolecules, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzenemethanol: Shares a similar structure but lacks the cyclopropyl group.
4-Chloro-2-fluorophenyl)(phenyl)methanol: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
(4-Chloro-2-fluorophenyl)(cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and methanol groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-cyclopropylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6,10,13H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFWTQNPGNZQSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=C(C=C2)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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